molecular formula C10H9NO4S B14752698 2-Amino-1-naphthyl hydrogen sulfate CAS No. 605-92-5

2-Amino-1-naphthyl hydrogen sulfate

Cat. No.: B14752698
CAS No.: 605-92-5
M. Wt: 239.25 g/mol
InChI Key: WCLTXNJDYMNZDY-UHFFFAOYSA-N
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Description

2-Amino-1-naphthyl hydrogen sulfate is an organic compound with the molecular formula C10H9NO4S It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an amino group at the 2-position and a hydrogen sulfate group at the 1-position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-naphthyl hydrogen sulfate can be achieved through several methods. One common approach involves the reaction of 2-naphthylamine with sulfuric acid. The reaction typically proceeds under acidic conditions, where the amino group of 2-naphthylamine reacts with sulfuric acid to form the hydrogen sulfate ester. The reaction can be represented as follows:

2-Naphthylamine+H2SO42-Amino-1-naphthyl hydrogen sulfate\text{2-Naphthylamine} + \text{H}_2\text{SO}_4 \rightarrow \text{this compound} 2-Naphthylamine+H2​SO4​→2-Amino-1-naphthyl hydrogen sulfate

Another method involves the conversion of aryl-N-sulphohydroxylamines to o-aminoaryl hydrogen sulfates using acetone and light or pyridine as catalysts .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-naphthyl hydrogen sulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the hydrogen sulfate group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include naphthoquinone derivatives, hydroxylated naphthalenes, and various substituted naphthyl compounds.

Mechanism of Action

The mechanism of action of 2-Amino-1-naphthyl hydrogen sulfate involves its interaction with various molecular targets and pathways. The compound can undergo metabolic activation to form reactive intermediates that interact with cellular macromolecules, leading to biological effects. For example, it can be metabolized to form ortho-hydroxyamines, which have been shown to exhibit carcinogenic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical reactivity and biological activity. Its ability to form hydrogen sulfate esters makes it valuable in various synthetic applications.

Properties

CAS No.

605-92-5

Molecular Formula

C10H9NO4S

Molecular Weight

239.25 g/mol

IUPAC Name

(2-aminonaphthalen-1-yl) hydrogen sulfate

InChI

InChI=1S/C10H9NO4S/c11-9-6-5-7-3-1-2-4-8(7)10(9)15-16(12,13)14/h1-6H,11H2,(H,12,13,14)

InChI Key

WCLTXNJDYMNZDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2OS(=O)(=O)O)N

Origin of Product

United States

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